molecular formula C7H8FNO2 B13285897 2-Amino-4-fluoro-5-methoxyphenol

2-Amino-4-fluoro-5-methoxyphenol

Cat. No.: B13285897
M. Wt: 157.14 g/mol
InChI Key: VTLGAGAJUQORSA-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-methoxyphenol: is an organic compound with the molecular formula C7H8FNO2 It is a derivative of phenol, characterized by the presence of amino, fluoro, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-5-methoxyphenol typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroanisole, followed by reduction to obtain the corresponding amino derivative. The final step involves the demethylation of the methoxy group to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-fluoro-5-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-methoxyphenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the amino, fluoro, and methoxy groups can influence its binding affinity and specificity to these targets .

Comparison with Similar Compounds

    2-Amino-4-methoxyphenol: Lacks the fluoro substituent.

    2-Amino-5-fluorophenol: Lacks the methoxy substituent.

    4-Fluoro-5-methoxyphenol: Lacks the amino substituent.

Uniqueness: 2-Amino-4-fluoro-5-methoxyphenol is unique due to the combination of amino, fluoro, and methoxy groups on the phenol ring. This unique combination can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

2-amino-4-fluoro-5-methoxyphenol

InChI

InChI=1S/C7H8FNO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,9H2,1H3

InChI Key

VTLGAGAJUQORSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)N)F

Origin of Product

United States

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